
Tyrphostin RG 14620
Vue d'ensemble
Description
RG-14620, également connu sous le nom de Tyrphostin RG-14620, est un composé qui agit comme un inhibiteur du récepteur du facteur de croissance épidermique (EGFR). Il appartient à la famille des tyrphostines, qui sont des composés synthétiques conçus pour inhiber les protéines tyrosine kinases. RG-14620 a été étudié pour ses effets antiprolifératifs potentiels, en particulier dans le contexte de la recherche sur le cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de RG-14620 implique la réaction du 3,5-dichlorobenzaldéhyde avec le 3-pyridineacétonitrile en présence d'une base. La réaction se déroule généralement dans des conditions douces, et le produit est purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour RG-14620 ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant la même réaction de base que dans les milieux de laboratoire. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
RG-14620 subit plusieurs types de réactions chimiques, notamment :
Oxydation : RG-14620 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins souvent étudiées.
Substitution : RG-14620 peut participer à des réactions de substitution, en particulier impliquant les atomes de chlore sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres bases sont souvent utilisés pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la quinone, tandis que les réactions de substitution peuvent conduire à divers composés aromatiques substitués .
Applications de la recherche scientifique
RG-14620 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition des protéines tyrosine kinases.
Biologie : Investigated pour ses effets sur la prolifération cellulaire et l'apoptose.
Médecine : Explored comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber l'EGFR.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques
Mécanisme d'action
RG-14620 exerce ses effets en inhibant l'activité kinase du récepteur du facteur de croissance épidermique (EGFR). Il se lie au site de liaison de l'ATP du récepteur, empêchant la phosphorylation des résidus tyrosine sur le récepteur et les protéines de signalisation en aval. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaires, conduisant à une réduction de la croissance cellulaire et à une augmentation de l'apoptose .
Applications De Recherche Scientifique
Tyrphostin RG14620 is a synthetic tyrosine kinase inhibitor that has shown potential in overcoming chemoresistance in drug-resistant tumors . Research indicates it can reverse multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette (ABC) drug transporter ABCG2 .
Scientific Research Applications
Modulation of ABCG2
Tyrphostin RG14620 is a modulator of ABCG2, an ABC transporter associated with multidrug resistance in cancer chemotherapy . Studies have shown that it can reverse ABCG2-mediated drug resistance by directly inhibiting the transport function of the ABCG2 protein .
- Inhibition of transport activity Tyrphostin RG14620 increases the accumulation of the fluorescent substrate pheophorbide A in ABCG2-transfected cells, showing its selectivity for ABCG2 relative to ABCB1 and ABCC1 transporters .
- Reversal of drug resistance At non-toxic concentrations, tyrphostin RG14620 has been found to restore the sensitivity of ABCG2-overexpressing cancer cells to mitoxantrone and topotecan .
Combination Therapy
Co-administration of tyrphostin RG14620 with other therapeutic agents has demonstrated effective combination regimens in inhibiting cancer cell growth .
- Ovarian cancer Tyrphostin RG14620 and retinoids act cooperatively in inhibiting the growth of ovarian cancer cells .
- Endometrial cancer Combination therapy of paclitaxel, tyrphostin RG14620, and an mTOR inhibitor synergistically promotes cell death in endometrial cancer cells .
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Tyrphostin RG14620 inhibits the activity of epidermal growth factor (EGF) receptor kinase .
- It has an IC50 value of 3 μM in HT-22 cells .
- It suppresses EGF-stimulated cancer cell proliferation in vitro and tumor growth in vivo .
Data Table: Reversal of Drug Resistance by Tyrphostin RG14620
Cell Line | Drug | Concentration of Tyrphostin RG14620 | Fold-Reversal |
---|---|---|---|
S1-M1-80 (colon) | Topotecan | 2 μM | ~41 |
S1-M1-80 (colon) | Mitoxantrone | 2 μM | ~47 |
H460-MX20 (lung) | Topotecan | 2 μM | ~6 |
H460-MX20 (lung) | Mitoxantrone | 2 μM | ~7 |
FR value corresponds to the extent of reversal of multidrug-resistant cells to a particular chemotherapeutic agent by a modulator .
Case Studies
- Multidrug-resistant cancer cell lines Tyrphostin RG14620 enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells .
- In vivo tumor growth Tyrphostin RG-14620 suppressed not only EGF-stimulated cancer cell proliferation in vitro but also tumor growth in nude mice .
Mécanisme D'action
RG-14620 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) kinase activity. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to reduced cell growth and increased apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
RG-13022 : Un autre composé tyrphostin avec des effets inhibiteurs similaires sur l'EGFR.
Lapatinib : Un inhibiteur double de l'EGFR et de HER2, utilisé dans le traitement du cancer du sein.
Gefitinib : Un inhibiteur de l'EGFR utilisé dans le traitement du cancer du poumon non à petites cellules
Unicité
RG-14620 est unique dans sa liaison spécifique et sa puissance inhibitrice envers l'EGFR. Contrairement à certains autres inhibiteurs, il s'est avéré avoir un degré élevé de sélectivité, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Activité Biologique
Tyrphostin RG 14620 is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase and has garnered attention for its potential in overcoming multidrug resistance (MDR) in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and implications for therapeutic applications.
This compound functions primarily as a selective modulator of the ABCG2 transporter, which is implicated in drug resistance mechanisms in cancer cells. Research indicates that RG 14620 enhances drug-induced apoptosis and restores chemosensitivity to drugs that are substrates of ABCG2. The compound selectively inhibits the transport function of ABCG2 without significantly affecting other major drug transporters like ABCB1 and ABCC1 .
Key Findings:
- ABCG2 Modulation : this compound significantly increases the accumulation of fluorescent substrates in ABCG2-overexpressing cells, indicating its role as a potent inhibitor of this transporter. For instance, in studies involving HEK293 cells transfected with ABCG2, the presence of RG 14620 led to a marked increase in substrate accumulation .
- Reversal of Drug Resistance : In various cancer cell lines, RG 14620 demonstrated the ability to reverse ABCG2-mediated resistance to chemotherapeutic agents such as mitoxantrone and topotecan. The fold-reversal values indicated substantial restoration of drug sensitivity at non-toxic concentrations .
Table 1: IC50 and Fold-Reversal Values for this compound
Cell Line | Chemotherapeutic Agent | IC50 (µM) | Fold-Reversal (FR) |
---|---|---|---|
S1-M1-80 | Topotecan | 2 | 41 |
S1-M1-80 | Mitoxantrone | 2 | 47 |
H460-MX20 | Topotecan | 2 | 6 |
H460-MX20 | Mitoxantrone | 2 | 7 |
This table summarizes the effectiveness of this compound in reversing drug resistance across different cancer cell lines.
Case Studies and Experimental Evidence
In a series of experiments, RG 14620 was tested on various human cancer cell lines known for overexpressing ABCG2. The results consistently showed that treatment with RG 14620 led to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects.
- Study on Colon Cancer Cells : In S1-M1-80 colon cancer cells, treatment with RG 14620 resulted in a significant increase in the accumulation of topotecan compared to untreated controls, demonstrating its potential utility in clinical settings where MDR is a challenge .
- Lung Cancer Cells : Similar results were observed in H460-MX20 lung cancer cells, where RG 14620 restored sensitivity to mitoxantrone and topotecan, suggesting a broad applicability across different tumor types .
Additional Biological Activities
Beyond its role as an ABCG2 modulator, this compound exhibits other biological activities:
- Inhibition of EGFR Kinase : RG 14620 has been shown to inhibit EGF-stimulated cell proliferation by blocking EGFR-associated tyrosine kinase activity with an IC50 value around 3 µM .
- Potential Anti-Arthritic Effects : Recent studies have also suggested that tyrphostins may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
Propriétés
IUPAC Name |
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-49-7, 138989-57-8 | |
Record name | RG 14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?
A: Tyrphostin RG14620 primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]
Q2: What is the relationship between Tyrphostin RG14620 and the PI3K/AKT signaling pathway in endometrial cancer cells?
A: Research indicates that Tyrphostin RG14620 can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining RG14620 with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []
Q3: Can Tyrphostin RG14620 enhance the efficacy of other anticancer agents?
A: Studies show that combining Tyrphostin RG14620 with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of RG14620 significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving RG14620 could be a promising strategy for treating certain cancers.
Q4: Has Tyrphostin RG14620 demonstrated any potential in reversing multidrug resistance in cancer cells?
A: Research suggests that Tyrphostin RG14620 might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.